

# Technical Support Center: Overcoming Solubility Issues of Primlev in Aqueous Solutions

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## Compound of Interest

Compound Name: *Primlev*

Cat. No.: *B15192286*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with **Primlev** (Oxycodone and Acetaminophen) tablets in aqueous solutions.

## Frequently Asked Questions (FAQs)

Q1: What is **Primlev** and why might I encounter solubility issues?

**Primlev** is a combination oral tablet containing oxycodone hydrochloride and acetaminophen. Oxycodone hydrochloride is freely soluble in water. However, acetaminophen has low aqueous solubility, which can lead to challenges in achieving complete and rapid dissolution in laboratory experiments.<sup>[1]</sup> The overall solubility of the crushed tablet in an aqueous solution is primarily limited by the dissolution of acetaminophen.

Q2: What are the excipients in **Primlev** and how do they affect solubility?

**Primlev** tablets contain several excipients, including povidone (a binder) and croscopovidone (a superdisintegrant).

- Povidone (PVP): This polymer can enhance the aqueous solubility of acetaminophen. It achieves this by forming hydrogen bonds with acetaminophen, which can lead to the formation of a more soluble complex.<sup>[2][3]</sup>

- **Crospovidone:** This excipient acts as a disintegrant, promoting the rapid breakup of the tablet into smaller particles. This increases the surface area available for dissolution, which can improve the overall dissolution rate of the tablet's components.<sup>[4][5]</sup>
- **Other excipients:** **Primlev** also contains microcrystalline cellulose, colloidal silicon dioxide, pregelatinized starch, and stearic acid. While these primarily aid in tablet formation and stability, they can also influence wetting and disintegration.

Q3: What are the common signs of poor solubility in my experiments?

- **Incomplete dissolution:** Visible particulate matter remaining in the solution after a reasonable amount of time and stirring.
- **Cloudy or hazy solutions:** Indicating the presence of undissolved particles.
- **Low and variable analytical results:** Inconsistent concentrations of the active pharmaceutical ingredients (APIs) in solution.
- **Precipitation upon standing:** The drug may initially appear to dissolve but then precipitates out of solution over time.

## Troubleshooting Guides

### Issue 1: Incomplete Dissolution of Crushed Primlev Tablet in Aqueous Buffer

**Possible Cause:** The primary cause is the low intrinsic solubility of acetaminophen in aqueous media.

**Troubleshooting Steps:**

- **Increase Mixing/Agitation:** Ensure adequate stirring or agitation to maximize the interaction between the drug particles and the solvent.
- **Particle Size Reduction:** If you are working with the crushed tablet, ensure it is ground to a fine, uniform powder. A smaller particle size increases the surface area, which can enhance the dissolution rate.

- **pH Adjustment:** The solubility of acetaminophen is not significantly affected by pH within the physiological range. However, for experimental purposes, slight adjustments to the pH of the aqueous solution can be explored, though significant deviations may alter the chemical stability of the APIs.
- **Co-solvents:** For in-vitro experiments where physiological relevance is not the primary concern, the addition of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) can significantly increase the solubility of acetaminophen.
- **Surfactants:** The addition of a small amount of a pharmaceutically acceptable surfactant (e.g., sodium lauryl sulfate, polysorbate 80) can improve the wettability of the drug particles and enhance solubility.

## Issue 2: Slow Dissolution Rate During In-Vitro Dissolution Testing

**Possible Cause:** The formulation's properties, including the binding and disintegration characteristics, may be affecting the rate at which the APIs are released.

**Troubleshooting Steps:**

- **Verify Dissolution Apparatus and Parameters:** Ensure your dissolution testing apparatus (e.g., USP Apparatus 1 - Basket or USP Apparatus 2 - Paddle) is correctly set up and calibrated. Verify the rotation speed, temperature ( $37 \pm 0.5$  °C), and volume of the dissolution medium as per the recommended protocol.[6]
- **De-gas the Dissolution Medium:** Dissolved gases in the medium can form bubbles on the tablet surface, reducing the available area for dissolution. De-gas the medium before use.
- **Consider the "Sink Condition":** Ideally, the concentration of the drug in the dissolution medium should not exceed 1/3 of its saturation solubility to ensure the dissolution rate is not limited by saturation. If necessary, increase the volume of the dissolution medium.
- **Investigate the Role of Excipients:** As **Primlev** contains crospovidone to aid disintegration, a slow dissolution might indicate an issue with the tablet's breakup. Observe the tablet during the initial phase of the dissolution test to ensure it disintegrates as expected.

## Quantitative Data: Acetaminophen Solubility Enhancement

The following table summarizes the effect of povidone (PVP) on the aqueous solubility of acetaminophen at 25°C.

Concentration of PVP (% w/v)	Acetaminophen Solubility (mg/mL)	Fold Increase
0	14.3	1.0
4	19.7	1.4
8	26.7	1.9

(Data sourced from Garekani et al., 2003)[\[2\]](#)[\[3\]](#)

## Experimental Protocols

### Protocol 1: Preparation of Acetaminophen-Povidone Solid Dispersion (Solvent Evaporation Method)

This protocol describes a common laboratory method to enhance the solubility of acetaminophen by creating a solid dispersion with povidone.

- Materials:
  - Acetaminophen powder
  - Povidone (e.g., PVP K30)
  - Ethanol (or a suitable solvent in which both components are soluble)
  - Rotary evaporator
  - Vacuum oven
  - Mortar and pestle

- Sieve
- Procedure:
  1. Accurately weigh the desired amounts of acetaminophen and povidone (e.g., a 1:2 ratio by weight).
  2. Dissolve both the acetaminophen and povidone in a minimal amount of ethanol in a round-bottom flask.
  3. Once a clear solution is obtained, attach the flask to a rotary evaporator.
  4. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
  5. Once the solvent is removed and a solid mass is formed, transfer the solid to a vacuum oven to remove any residual solvent. Dry at a suitable temperature (e.g., 40°C) for 24 hours or until a constant weight is achieved.
  6. Gently scrape the solid dispersion from the flask.
  7. Grind the solid dispersion into a fine powder using a mortar and pestle.
  8. Pass the powder through a sieve to obtain a uniform particle size.
  9. Store the prepared solid dispersion in a desiccator until further use.

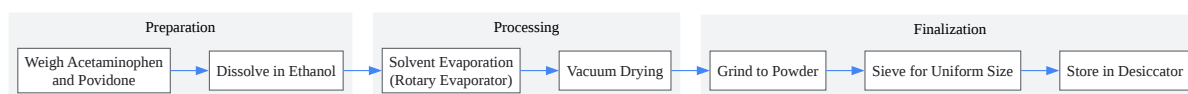
## Protocol 2: USP Dissolution Test for Oxycodone and Acetaminophen Tablets

This protocol is based on the United States Pharmacopeia (USP) general chapter <711> for dissolution and a specific method for this combination product.

- Apparatus and Media:
  - Apparatus: USP Apparatus 2 (Paddle)
  - Dissolution Medium: 900 mL of 0.1 N hydrochloric acid (HCl)

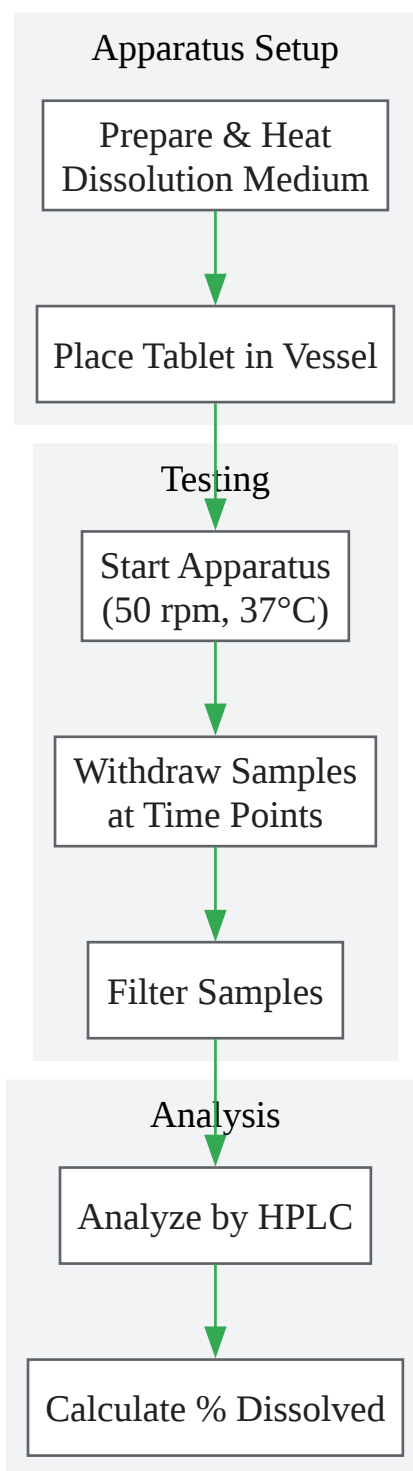
- Temperature:  $37 \pm 0.5$  °C
- Paddle Speed: 50 rpm
- Procedure:
  1. Prepare the dissolution medium and bring it to the required temperature in the dissolution vessels.
  2. Place one **Primlev** tablet in each vessel.
  3. Start the apparatus and run for the specified time (e.g., 45 minutes).
  4. At predetermined time points, withdraw an aliquot of the dissolution medium (e.g., 10 mL) from each vessel.
  5. Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).
  6. Analyze the filtered samples for the concentration of oxycodone and acetaminophen using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).  
[7][8]
- Acceptance Criteria (for quality control):
  - Not less than 75% (Q) of the labeled amount of both oxycodone and acetaminophen is dissolved in 45 minutes.[7]

## Visualizations



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Caption: Workflow for Solid Dispersion Preparation.



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Caption: Dissolution Testing Workflow.

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